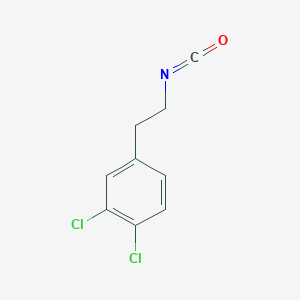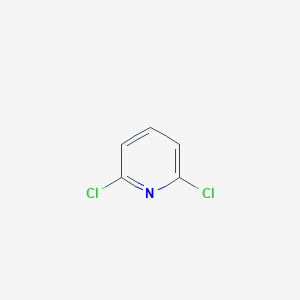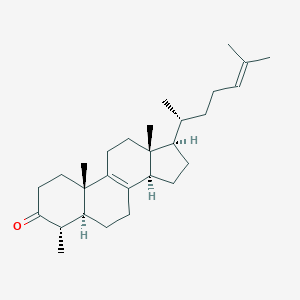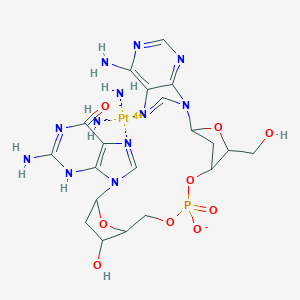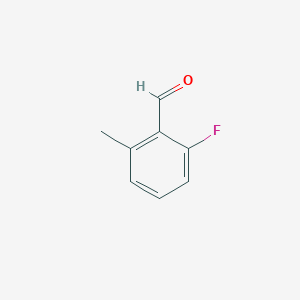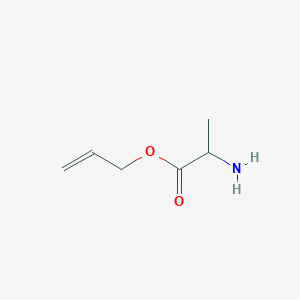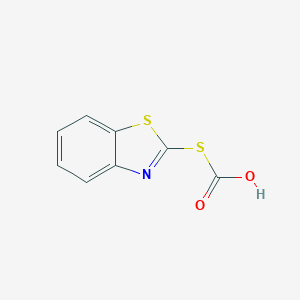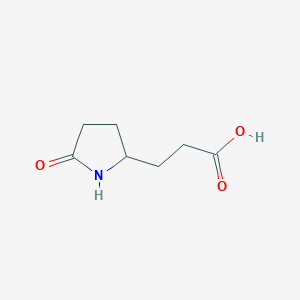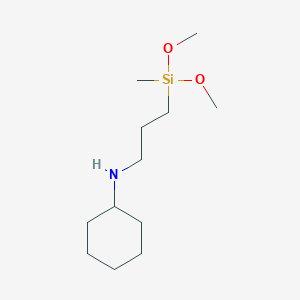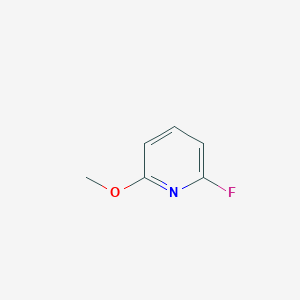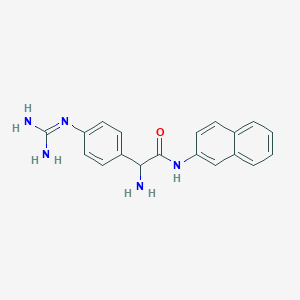
Guanidinophenylglycine-2-naphthylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidinophenylglycine-2-naphthylamide, also known as GPNA, is a synthetic compound that has been widely used in scientific research. It is a substrate for several enzymes, including gamma-glutamyltransferase and leucine aminopeptidase. GPNA is also used as a model substrate for investigating the mechanisms of enzyme-catalyzed reactions.
Mécanisme D'action
Guanidinophenylglycine-2-naphthylamide is a substrate for several enzymes, including gamma-glutamyltransferase and leucine aminopeptidase. When Guanidinophenylglycine-2-naphthylamide is cleaved by these enzymes, it produces 2-naphthylamine and glycine-guanidine. The mechanism of action of Guanidinophenylglycine-2-naphthylamide is based on the ability of enzymes to recognize and cleave specific substrates. The rate of cleavage of Guanidinophenylglycine-2-naphthylamide can be used to measure enzyme activity.
Effets Biochimiques Et Physiologiques
Guanidinophenylglycine-2-naphthylamide has been shown to have no significant biochemical or physiological effects in vitro or in vivo. It is not known to interact with any biological molecules or pathways. However, Guanidinophenylglycine-2-naphthylamide has been shown to be a useful tool for measuring enzyme activity and investigating enzyme mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
Guanidinophenylglycine-2-naphthylamide has several advantages for use in lab experiments. It is a highly accessible compound that can be easily synthesized with high yield. Guanidinophenylglycine-2-naphthylamide is also a stable compound that can be stored for long periods of time without degradation. Additionally, Guanidinophenylglycine-2-naphthylamide is a model substrate that can be used to investigate the mechanisms of enzyme-catalyzed reactions. However, Guanidinophenylglycine-2-naphthylamide has some limitations for lab experiments. It is not a biologically relevant compound and does not interact with any biological molecules or pathways. Additionally, Guanidinophenylglycine-2-naphthylamide is not a substrate for all enzymes, limiting its use in some experiments.
Orientations Futures
For the use of Guanidinophenylglycine-2-naphthylamide in scientific research include the development of new substrates, high-throughput screening assays, and diagnostic tests.
Méthodes De Synthèse
Guanidinophenylglycine-2-naphthylamide can be synthesized using a multistep process. The first step involves the synthesis of 2-naphthylamine, which is then reacted with glycine and guanidine to form Guanidinophenylglycine-2-naphthylamide. The purity of Guanidinophenylglycine-2-naphthylamide can be improved by recrystallization and column chromatography. The yield of Guanidinophenylglycine-2-naphthylamide synthesis is typically high, making it an easily accessible compound for scientific research.
Applications De Recherche Scientifique
Guanidinophenylglycine-2-naphthylamide has been widely used in scientific research as a substrate for several enzymes. It is commonly used to measure gamma-glutamyltransferase activity in biological fluids, such as serum and urine. Guanidinophenylglycine-2-naphthylamide is also used as a model substrate for investigating the mechanisms of enzyme-catalyzed reactions. Additionally, Guanidinophenylglycine-2-naphthylamide has been used to study the effects of inhibitors and activators on enzyme activity.
Propriétés
Numéro CAS |
115087-92-8 |
|---|---|
Nom du produit |
Guanidinophenylglycine-2-naphthylamide |
Formule moléculaire |
C19H19N5O |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-amino-2-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C19H19N5O/c20-17(13-6-8-15(9-7-13)24-19(21)22)18(25)23-16-10-5-12-3-1-2-4-14(12)11-16/h1-11,17H,20H2,(H,23,25)(H4,21,22,24) |
Clé InChI |
VXXKHYQUQHHMAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N |
Synonymes |
GPG-2-NA guanidinophenylglycine-2-naphthylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



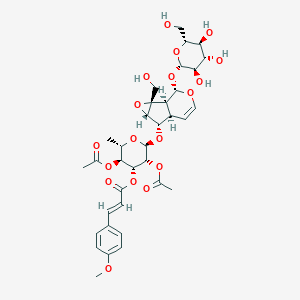
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
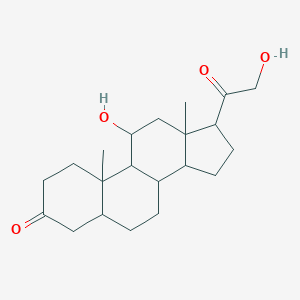
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
